molecular formula C8H12N2O2S B1358448 (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine CAS No. 782436-54-8

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine

Cat. No.: B1358448
CAS No.: 782436-54-8
M. Wt: 200.26 g/mol
InChI Key: UVQSGDALKMEECP-UHFFFAOYSA-N
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Description

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is an organic compound that features a hydrazine functional group attached to a methylsulfonyl-substituted phenyl ring

Biochemical Analysis

Biochemical Properties

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2) selectively, which is an enzyme involved in the inflammatory process . This selective inhibition is crucial as it helps reduce inflammation without causing the gastrointestinal side effects typically associated with non-selective COX inhibitors. Additionally, this compound interacts with nitric oxide (NO), which plays a role in vasodilation and inhibition of platelet aggregation .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 leads to a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation . Furthermore, this compound has been shown to release moderate amounts of nitric oxide, which can modulate cellular functions such as vasodilation and inhibition of platelet aggregation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and thus reducing the production of pro-inflammatory prostaglandins . Additionally, the release of nitric oxide from this compound contributes to its vasodilatory effects and inhibition of platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and vasodilatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and vasodilatory effects without causing adverse effects . At higher doses, this compound may cause toxic effects, including gastrointestinal irritation and potential cardiovascular issues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as COX-2 and nitric oxide synthase, influencing the production of prostaglandins and nitric oxide . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s anti-inflammatory and vasodilatory effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters influences its localization and accumulation in target tissues . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization is essential for its selective inhibition of COX-2 and modulation of nitric oxide levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine typically involves the reaction of 2-methyl-4-(methylsulfonyl)benzaldehyde with hydrazine hydrate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form azo compounds.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine is unique due to the presence of both a methylsulfonyl group and a hydrazine group on the phenyl ring

Properties

IUPAC Name

(2-methyl-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQSGDALKMEECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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